molecular formula C10H8Cl2O3 B6239796 4-(3,4-dichlorophenyl)-2-oxobutanoic acid CAS No. 85918-56-5

4-(3,4-dichlorophenyl)-2-oxobutanoic acid

Cat. No.: B6239796
CAS No.: 85918-56-5
M. Wt: 247.07 g/mol
InChI Key: ZKRDTNHGGOKJNM-UHFFFAOYSA-N
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Description

4-(3,4-Dichlorophenyl)-2-oxobutanoic acid is an organic compound characterized by the presence of a dichlorophenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dichlorophenyl)-2-oxobutanoic acid typically involves the reaction of 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid with antipyrin in dry benzene. This reaction yields 4-(3,4-dichlorophenyl)-4-oxo-2-(4-antipyrinyl)butanoic acid . Further reactions with hydrazines can produce pyridazinone derivatives .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dichlorophenyl)-2-oxobutanoic acid undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can yield less oxidized forms of the compound.

    Substitution: The dichlorophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyridazinones and chloropyridazine derivatives .

Mechanism of Action

The mechanism of action of 4-(3,4-dichlorophenyl)-2-oxobutanoic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its biological effects. For example, some derivatives act as inhibitors of microbial growth by targeting essential enzymes in the pathogens .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,4-Dichlorophenyl)-2-oxobutanoic acid is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities

Properties

CAS No.

85918-56-5

Molecular Formula

C10H8Cl2O3

Molecular Weight

247.07 g/mol

IUPAC Name

4-(3,4-dichlorophenyl)-2-oxobutanoic acid

InChI

InChI=1S/C10H8Cl2O3/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15/h1,3,5H,2,4H2,(H,14,15)

InChI Key

ZKRDTNHGGOKJNM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CCC(=O)C(=O)O)Cl)Cl

Purity

95

Origin of Product

United States

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